2-(2,6-dichlorophenoxy)-N-(3-methylphenyl)acetamide
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Overview
Description
2-(2,6-dichlorophenoxy)-N-(3-methylphenyl)acetamide is an organic compound with a complex structure, characterized by the presence of dichlorophenoxy and methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dichlorophenoxy)-N-(3-methylphenyl)acetamide typically involves the reaction of 2,6-dichlorophenol with 3-methylphenylamine in the presence of acetic anhydride. The reaction proceeds through the formation of an intermediate acetamide, which is then subjected to further reaction conditions to yield the final product. The reaction conditions often include controlled temperature and pH to ensure the desired product formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-dichlorophenoxy)-N-(3-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
2-(2,6-dichlorophenoxy)-N-(3-methylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2,6-dichlorophenoxy)-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-dichlorophenoxy)-N-(3-methylphenyl)acetamide
- 2-(2,6-dichlorophenoxy)-N-(4-methylphenyl)acetamide
- 2-(2,6-dichlorophenoxy)-N-(3-ethylphenyl)acetamide
Uniqueness
2-(2,6-dichlorophenoxy)-N-(3-methylphenyl)acetamide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of both dichlorophenoxy and methylphenyl groups contributes to its distinct properties compared to similar compounds.
Properties
CAS No. |
853315-56-7 |
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Molecular Formula |
C15H13Cl2NO2 |
Molecular Weight |
310.2 g/mol |
IUPAC Name |
2-(2,6-dichlorophenoxy)-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C15H13Cl2NO2/c1-10-4-2-5-11(8-10)18-14(19)9-20-15-12(16)6-3-7-13(15)17/h2-8H,9H2,1H3,(H,18,19) |
InChI Key |
MTOOEZXHAUOCMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)COC2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
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